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Compound of Interest

Compound Name:
Thalidomide-4-O-C3-NH2

hydrochloride

Cat. No.: B12417012 Get Quote

Disclaimer: Specific, experimentally determined biophysical data for Thalidomide-4-O-C3-NH2
hydrochloride is not extensively available in the public domain. This technical guide provides

a comprehensive overview based on the properties of its parent compound, thalidomide, and

its well-characterized derivatives. The experimental protocols and signaling pathways

described herein are representative of the methodologies used for similar molecules and serve

as a foundational resource for researchers, scientists, and drug development professionals.

Thalidomide-4-O-C3-NH2 hydrochloride is a synthetic ligand designed for use in Proteolysis

Targeting Chimeras (PROTACs). It incorporates the core structure of thalidomide, which is

known to bind to the E3 ubiquitin ligase Cereblon (CRBN), and features a 3-carbon alkoxy

linker with a terminal amine group for conjugation to a target protein ligand. As a crucial

component in many PROTACs, understanding its biophysical properties and interaction with

CRBN is essential for the development of effective protein degraders.

Physicochemical and Biophysical Data
Quantitative biophysical data for Thalidomide-4-O-C3-NH2 hydrochloride is limited. However,

by examining the parent molecule, thalidomide, and its renowned derivatives, lenalidomide and

pomalidomide, we can infer the expected binding affinity range and key physicochemical

characteristics. The core thalidomide moiety is responsible for the interaction with Cereblon,

and modifications at the 4-position of the phthalimide ring are generally not expected to

drastically alter this primary binding affinity.
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Property
Thalidomide-4-
O-C3-NH2
hydrochloride

Thalidomide Lenalidomide Pomalidomide

Molecular

Formula
C₁₆H₁₈ClN₃O₄ C₁₃H₁₀N₂O₄ C₁₃H₁₃N₃O₃ C₁₃H₁₁N₃O₄

Molecular Weight 351.79 g/mol 258.23 g/mol 259.26 g/mol 273.24 g/mol

CAS Number 2357110-84-8 50-35-1 191732-72-6 19171-19-8

Binding Affinity to

Cereblon (Kd)
Not Reported ~250 nM[1] ~178 nM[1] ~157 nM[1]

Appearance
Reported as a

solid

Needles or white

powder[2]
Off-white solid

White to off-white

solid

Solubility Not Reported

Sparingly soluble

in aqueous

buffers; soluble

in DMSO (~12

mg/mL)[3]

Soluble in DMSO Soluble in DMSO

Signaling Pathway
Thalidomide and its derivatives function by binding to Cereblon (CRBN), which is a substrate

receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). This binding event alters the

substrate specificity of the CRL4CRBN complex, leading to the recruitment of "neosubstrates"

for ubiquitination and subsequent degradation by the 26S proteasome. In the context of a

PROTAC, the thalidomide-based ligand recruits CRBN, while the other end of the PROTAC

molecule binds to a target protein of interest. This induced proximity facilitates the transfer of

ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation.
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Caption: PROTAC-induced protein degradation pathway.

Experimental Protocols
The following are detailed, representative protocols for key biophysical assays used to

determine the binding affinity of small molecules like Thalidomide-4-O-C3-NH2 hydrochloride
to their protein targets.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an

analyte.

Methodology:
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Immobilization:

Recombinant human Cereblon (CRBN), often the thalidomide-binding domain (TBD), is

covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine

coupling.

The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-

(3-dimethylaminopropyl)carbodiimide (EDC).

A solution of CRBN in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is

injected over the activated surface.

Remaining active sites are deactivated with an injection of ethanolamine-HCl.

Binding Analysis:

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to

establish a stable baseline.

Thalidomide-4-O-C3-NH2 hydrochloride is serially diluted in the running buffer to create

a concentration series (e.g., 0.1 nM to 1 µM).

Each concentration is injected over the immobilized CRBN surface for a defined

association time, followed by a dissociation phase where only the running buffer flows over

the chip.

The change in the SPR signal (measured in response units, RU) is monitored in real-time.

Data Analysis:

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal

from a reference flow cell.

The association (kon) and dissociation (koff) rate constants are determined by fitting the

data to a suitable binding model (e.g., 1:1 Langmuir binding).

The equilibrium dissociation constant (Kd) is calculated as koff/kon.
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Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters

(ΔH and ΔS).

Methodology:

Sample Preparation:

Recombinant CRBN is dialyzed extensively against the desired assay buffer (e.g., 20 mM

HEPES, 150 mM NaCl, pH 7.4).

Thalidomide-4-O-C3-NH2 hydrochloride is dissolved in the final dialysis buffer.

The concentrations of the protein and the ligand are precisely determined.

Titration:

The sample cell of the calorimeter is filled with the CRBN solution (e.g., 10-20 µM).

The injection syringe is filled with a concentrated solution of the thalidomide derivative

(e.g., 100-200 µM).

A series of small, sequential injections of the ligand into the protein solution are performed

at a constant temperature (e.g., 25 °C).

The heat change associated with each injection is measured.

Data Analysis:

The heat of dilution is corrected for by injecting the ligand into the buffer alone.

The corrected heat per injection is plotted against the molar ratio of ligand to protein.

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding

model) to determine Kd, n, and ΔH.
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the binding of a small

molecule ligand to its target protein.
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Caption: Workflow for biophysical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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